Weddellite

描述

属性

CAS 编号 |

7236-42-2 |

|---|---|

分子式 |

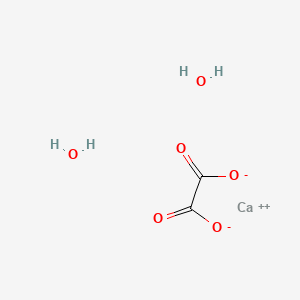

C2H4CaO6 |

分子量 |

164.13 g/mol |

IUPAC 名称 |

calcium;oxalate;dihydrate |

InChI |

InChI=1S/C2H2O4.Ca.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 |

InChI 键 |

UGSQEBVMGSXVSH-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Ca+2] |

规范 SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Ca+2] |

其他CAS编号 |

18400-37-8 |

相关CAS编号 |

25454-23-3 (Parent) |

同义词 |

vedelite weddellite |

产品来源 |

United States |

科学研究应用

Medical Applications

Kidney Stone Research

Weddellite is commonly found in human kidney stones, where it plays a crucial role in understanding stone formation and dissolution. Research indicates that this compound crystals undergo transformations into the more stable form, whewellite (CaC₂O₄·H₂O), during dissolution processes. This transformation is significant for developing treatments aimed at preventing or dissolving kidney stones .

Dissolution Kinetics

Studies have shown that this compound has distinct dissolution kinetics compared to other calcium oxalate forms. The dihydrate form exhibits a higher dissolution rate and lower zeta potential than the monohydrate, which can influence the development of therapeutic strategies for managing calcium oxalate stones .

Case Study: In Vivo Dissolution

A geobiological study demonstrated that calcium oxalate stones, including this compound, can dissolve through multiple biological processes in vivo. This research provides insights into how urine chemistry affects stone dissolution and suggests novel strategies for treatment .

Environmental Applications

Biomineralization Studies

this compound is also studied in the context of biomineralization, where its formation and stability are influenced by various environmental factors. Research indicates that microbial biofilms can affect calcium oxalate crystallization, leading to different morphologies of this compound crystals. This understanding can be applied to environmental management practices and bioremediation efforts .

Synthesis and Morphology Control

The synthesis of this compound under controlled conditions has been explored to understand its crystal morphology better. Studies show that additives like citric acid can significantly influence the crystallization process, leading to variations in crystal size and stability . Such knowledge is essential for industrial applications where specific crystal properties are desired.

Comparative Analysis of this compound and Whewellite

| Property | This compound (CaC₂O₄·2H₂O) | Whewellite (CaC₂O₄·H₂O) |

|---|---|---|

| Stability | Less stable | More stable |

| Dissolution Rate | Higher | Lower |

| Zeta Potential | Lower | Higher |

| Common Occurrence | Kidney stones | Kidney stones |

相似化合物的比较

Comparison with Similar Calcium Oxalate Compounds

Crystal Structure and Morphology

This compound and whewellite share monoclinic symmetry but differ in hydration states and layer stacking. This compound’s additional water molecule allows for a more open structure, facilitating ion exchange (e.g., Sr²⁺ substitution) compared to whewellite .

Stability and Transformation

Table 1: Phase Transition Conditions

| Condition | This compound Formation | Whewellite Formation |

|---|---|---|

| pH Range | 4.5–9.5 | 1.8–4.5 |

| Temperature Preference | <20°C | >25°C |

| Humidity | High | Low |

Kidney Stone Formation:

Table 2: Epidemiological Data in Canine Uroliths (1979–2015)

| Stone Type | Prevalence (%) | Associated Risk Factors (OR) |

|---|---|---|

| This compound | 49.4 | Pomeranian, Borzoi breeds |

| Whewellite | 31.0 | Norwich Terrier, Fox Terrier breeds |

Table 3: Geochemical Composition in Yakutian Sediments

| Component | Siltstone (this compound-Positive) | Siltstone (Control) |

|---|---|---|

| CaO (%) | 0.20 | 0.77 |

| Organic Carbon (%) | 3.60 | 1.35 |

| pH | 6.1 | 7.3 |

准备方法

Low-Temperature Stoichiometric Mixing

Weddellite is most reliably synthesized via the stoichiometric reaction of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄) at 0°C . Under these conditions, the dihydrate phase forms exclusively due to suppressed kinetic competition from whewellite. The protocol involves:

-

Dissolving equimolar amounts of CaCl₂ and Na₂C₂O₄ in deionized water.

-

Mixing solutions at 0°C with vigorous stirring to ensure homogeneity.

-

Filtering and washing the precipitate to remove sodium chloride byproducts.

The resulting nanocrystals (70–120 nm) exhibit rounded edges and aggregate into larger particles (300–400 nm). X-ray diffraction (XRD) confirms phase purity, while thermogravimetric analysis (TGA) quantifies hydration states, typically yielding CaC₂O₄·2.27H₂O due to residual zeolitic water in structural channels.

Ambient-Temperature Crystallization

At 22–25°C , this compound formation requires non-stoichiometric calcium-to-oxalate ratios (e.g., 5:1) and the presence of citric acid (9.63 mM) to inhibit whewellite nucleation. A representative procedure includes:

-

Preparing a solution of 0.1055 M NaCl, 0.0323 M NaH₂PO₄, 0.00321 M Na₃C₆H₅O₇ (citrate), 0.00385 M MgSO₄, 0.01695 M Na₂SO₄, and 0.0637 M KCl.

-

Adjusting pH to 6.5 with NH₄OH or HCl.

-

Adding CaCl₂ and Na₂C₂O₄ sequentially under stirring (80 rpm).

Citrate chelates calcium ions, reducing free Ca²⁺ activity and favoring the metastable dihydrate phase. Magnesium ions further stabilize this compound by adsorbing onto crystal surfaces, blocking whewellite growth sites.

Influence of Additives and Environmental Ions

Organic Acid Modulation

Citric acid is the most effective organic additive for promoting this compound. In synthetic urine models, solutions containing ≥9.63 mM citrate yield >80% this compound at pH 6.5, even with high calcium-to-oxalate ratios (5:1). By contrast, malic and succinic acids show negligible effects unless combined with citrate. The mechanism involves:

Divalent Cation Effects

Strontium (Sr²⁺) uniquely enhances this compound crystallization. At Sr/(Sr+Ca) ratios of 35–45%, whewellite and this compound coexist, but Sr²⁺ concentrations ≥80% yield phase-pure this compound. Strontium integrates into the crystal lattice, expanding the a-axis parameter from 12.312 Å (pure Ca) to 12.383 Å, as confirmed by Rietveld refinement. Magnesium (Mg²⁺) similarly stabilizes this compound by adsorbing onto {101} faces, inhibiting Ostwald ripening into whewellite.

pH and Temperature Dependence

Alkaline Synthesis

At pH 8.6 , this compound forms with reduced zeolitic water content (CaC₂O₄·2.05H₂O) due to decreased proton activity, which limits H-bonding in structural channels. However, high pH accelerates transformation to whewellite in aqueous media, necessitating rapid drying in ethanol to preserve phase integrity.

Low-Temperature Stability

This compound synthesized at 22°C remains stable for ≤44 days under ambient conditions before converting to whewellite. Immersion in water accelerates this process (complete within 2 hours), while ethanol retards it (100 days). The transformation mechanism involves:

-

Hydrogen-bond reorganization : External H₂O molecules penetrate this compound channels, displacing zeolitic water.

-

Topotactic rearrangement : The tetragonal this compound lattice (I4/m) collapses into the monoclinic whewellite structure (P2₁/c).

Advanced Synthesis Techniques

Hydrothermal Methods

Hydrothermal treatment at 120°C for 24 hours in Teflon-lined autoclaves produces micron-sized this compound crystals. Using calcium nitrate and oxalic acid precursors in a 1:1 molar ratio yields prismatic crystals (10–30 µm) with 95% phase purity. This method avoids organic additives but requires precise pH control (4.5–5.5).

Biomimetic Approaches

Fungal-mediated synthesis leverages oxalate-secreting microorganisms (e.g., Aspergillus niger) to precipitate this compound on limestone substrates. Over 7 days, biofilms metabolize CaCO₃ into CaC₂O₄·2H₂O at pH 4–6, replicating natural patination processes. The crystals exhibit unique morphological diversity, including dendritic and spherulitic aggregates.

Phase Purity and Characterization

X-ray Diffraction (XRD)

This compound is identified by its characteristic peaks at 14.32° (200), 20.10° (112), and 24.38° (013) (Cu-Kα radiation). Rietveld refinement quantifies zeolitic water occupancy (W3 site), which correlates with lattice parameter a (R² = 0.94).

Fourier-Transform Infrared Spectroscopy (FTIR)

Key bands include:

-

1620 cm⁻¹ : Asymmetric C=O stretch.

-

1318 cm⁻¹ : Symmetric C=O stretch.

-

949 cm⁻¹ : Ca-O vibration.

Deuterated water (D₂O) experiments confirm that H₂O in structural channels is irreplaceable, underscoring this compound’s hydration rigidity.

Applications and Implications

Urolithiasis Research

This compound’s role in kidney stone formation is modeled using artificial urine (Table 1). At 37°C , this compound precipitates only at relative supersaturation (RS) <25, whereas 22°C allows RS ≤49. These findings inform therapies targeting citrate supplementation to inhibit whewellite nucleation.

常见问题

Q. How can weddellite be reliably identified in biological samples using spectroscopic methods?

this compound identification in biological matrices (e.g., plant tissues or urinary stones) requires a combination of spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is a primary method, where characteristic peaks at 1,320 cm⁻¹ (C-O stretching) and 780 cm⁻¹ (O-C-O bending) distinguish this compound from other calcium oxalate polymorphs like whewellite . Validation involves comparing spectra with reference databases and cross-checking via X-ray diffraction (XRD) for crystallographic confirmation. For mixed samples, spectral deconvolution and statistical tools (e.g., principal component analysis) enhance accuracy .

Table 1: Key IR Peaks for this compound vs. Whewellite

| Mineral | IR Peaks (cm⁻¹) | Diagnostic Features |

|---|---|---|

| This compound | 1,320, 780, 1,615 | Sharp O-C-O bending modes |

| Whewellite | 1,315, 1,620, 898 | Broader C-O stretching bands |

Q. What experimental conditions influence this compound formation in plant biomineralization?

this compound crystallization in plants is modulated by pH (neutral to slightly alkaline), calcium ion concentration, and organic matrix interactions (e.g., polysaccharides or proteins). Controlled experiments involve hydroponic systems with variable Ca²⁺ levels (e.g., 5–20 mM) and pH buffers (6.5–8.0). Temperature (20–30°C) and light exposure also affect crystal growth kinetics. For reproducibility, isolate plant tissues at specific growth stages and use microscopy (SEM) to track crystal morphology .

Advanced Research Questions

Q. How can conflicting data regarding this compound presence in mixed mineral samples be resolved?

Contradictions in spectral analyses (e.g., "presence identified" vs. "cannot be excluded") arise from overlapping peaks in heterogeneous samples. To resolve this:

- Employ tandem techniques: Pair FTIR with energy-dispersive X-ray spectroscopy (EDS) to confirm elemental composition.

- Use hierarchical clustering analysis to group spectral patterns and isolate this compound-specific signals.

- Validate findings with synthetic mixtures mimicking natural ratios (e.g., this compound-struvite blends) .

Q. What methodologies are effective for modeling in situ this compound crystallization to study biomineralization pathways?

Advanced approaches include:

- Biomimetic assays : Simulate plant vacuole conditions using lipid bilayers or microfluidic chambers to control ion flux and organic matrix secretion .

- In vivo tracking: Label calcium ions with fluorophores (e.g., Calcein-AM) in live plant tissues to visualize crystal nucleation via confocal microscopy.

- Computational modeling : Molecular dynamics simulations predict binding energies between calcium oxalate and organic templates (e.g., cellulose). Validate with experimental XRD data .

Q. How do biological matrices influence this compound crystal morphology and stability?

Plant-derived macromolecules (e.g., pectins) act as templating agents, directing crystal growth into tetragonal bipyramids. Experimental protocols:

- Extract organic matrices from plant tissues (e.g., Chamaecereus silvestrii) via enzymatic digestion.

- Incubate synthetic this compound with purified matrices and analyze morphological changes using SEM and atomic force microscopy (AFM).

- Stability assays: Expose crystals to varying humidity levels to study hydrate transitions (this compound → whewellite) .

Methodological Considerations

- Reproducibility : Document experimental parameters (pH, temperature, ion concentrations) in supplemental materials. Use standardized reference materials (e.g., NIST-certified this compound) for calibration .

- Data validation : Triangulate spectroscopic, crystallographic, and computational data to address contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。